(2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester
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Overview
Description
Tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The bromine atom attached to the thiazole ring and the tert-butyl group attached to the carbamate moiety contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Carbamate Formation: The brominated thiazole is then reacted with tert-butyl isocyanate and a suitable base to form the carbamate moiety.
Industrial Production Methods
Industrial production methods for tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted thiazoles depending on the nucleophile used.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(4-bromo-3-oxobutan-2-yl)carbamate
- Tert-butyl N-(2-bromo-1,3-thiazol-4-yl)-N-methylcarbamate
- Tert-butyl N-(2-chloro-1,3-thiazol-5-yl)-N-methylcarbamate
Uniqueness
Tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate is unique due to the specific positioning of the bromine atom on the thiazole ring, which influences its reactivity and biological activity. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13BrN2O2S |
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Molecular Weight |
293.18 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)6-5-11-7(10)15-6/h5H,1-4H3 |
InChI Key |
JAPGPLNIIJXXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=C(S1)Br |
Origin of Product |
United States |
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